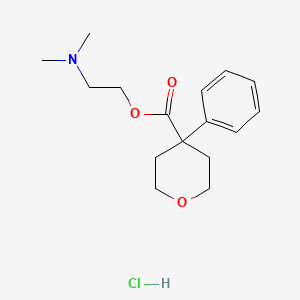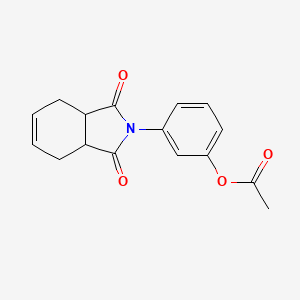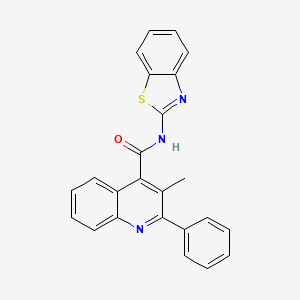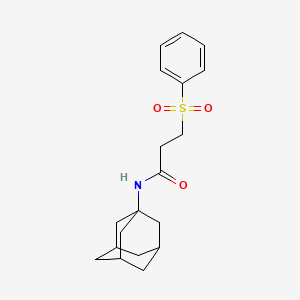
2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride
Vue d'ensemble
Description
2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride, also known as DMAPT, is a small molecule inhibitor that has been shown to possess potent anti-inflammatory and anti-tumor properties. The compound is a derivative of the natural product, tetrahydropyran, and has been synthesized using various methods. DMAPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the transcription factor, NF-κB. NF-κB plays a critical role in the regulation of inflammation and tumor growth. 2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This results in the inhibition of NF-κB-mediated gene expression, leading to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects
2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride has been shown to possess several biochemical and physiological effects. The compound has been shown to inhibit the activity of NF-κB, resulting in the suppression of inflammation and tumor growth. Additionally, 2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride has been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. The compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. Additionally, 2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride has been shown to possess potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, 2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride has some limitations for lab experiments. The compound is relatively unstable and requires careful storage and handling. Additionally, the compound has not been extensively studied for its potential side effects, which may limit its clinical application.
Orientations Futures
There are several future directions for the study of 2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride. One potential direction is the investigation of the compound's potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride has been shown to possess antioxidant properties, which may be beneficial in the treatment of these disorders. Additionally, the compound may have potential applications in the treatment of viral infections, as NF-κB plays a critical role in the regulation of the immune response to viral infections. Finally, the development of more stable and potent derivatives of 2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride may improve its clinical application.
Applications De Recherche Scientifique
2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to possess potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and inflammation-related disorders. 2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride has been shown to inhibit the activity of the transcription factor, NF-κB, which plays a critical role in inflammation and tumor growth. Additionally, 2-(dimethylamino)ethyl 4-phenyltetrahydro-2H-pyran-4-carboxylate hydrochloride has been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
2-(dimethylamino)ethyl 4-phenyloxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-17(2)10-13-20-15(18)16(8-11-19-12-9-16)14-6-4-3-5-7-14;/h3-7H,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLJJPHDQMGGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1(CCOCC1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B4008933.png)
![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4008939.png)
![N-(3-acetylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4008947.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-nitrophenyl)-3-phenylpropanamide](/img/structure/B4008954.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-bromobenzoate](/img/structure/B4008969.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B4008981.png)

![2,2-bis(hydroxymethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}butanamide](/img/structure/B4009008.png)

![(3aR*,7aS*)-2-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B4009017.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4009032.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4009047.png)
